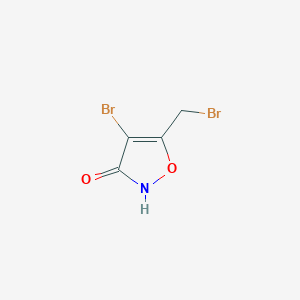
4-bromo-5-(bromomethyl)isoxazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-(bromomethyl)isoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two bromine atoms, one attached to the methyl group and the other to the isoxazole ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(bromomethyl)isoxazol-3(2H)-one typically involves the bromination of 5-methylisoxazol-3-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction conditions usually involve the use of a solvent such as acetonitrile or dichloromethane and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-(bromomethyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of the isoxazole ring.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 5-methylisoxazol-3-one.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 4-azido-5-(bromomethyl)isoxazol-3(2H)-one, 4-thiocyanato-5-(bromomethyl)isoxazol-3(2H)-one, and 4-methoxy-5-(bromomethyl)isoxazol-3(2H)-one.
Oxidation Reactions: Products include various oxidized forms of the isoxazole ring.
Reduction Reactions: The major product is 5-methylisoxazol-3-one.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-(bromomethyl)isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-bromo-5-(bromomethyl)isoxazol-3(2H)-one involves its interaction with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-5-methylisoxazol-3-ylamine: Similar structure but with an amine group instead of a bromomethyl group.
4-Bromo-2-fluoro-5-methylbenzonitrile: Contains a similar bromine substitution but with a different core structure.
5-Bromo-3-methylisoxazole: Similar isoxazole ring but with different substitution patterns.
Uniqueness
4-Bromo-5-(bromomethyl)isoxazol-3(2H)-one is unique due to the presence of two bromine atoms, which provide distinct reactivity and enable a wide range of chemical transformations. Its structure allows for selective modifications, making it a valuable compound in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
83014-82-8 |
|---|---|
Molekularformel |
C4H3Br2NO2 |
Molekulargewicht |
256.88 g/mol |
IUPAC-Name |
4-bromo-5-(bromomethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C4H3Br2NO2/c5-1-2-3(6)4(8)7-9-2/h1H2,(H,7,8) |
InChI-Schlüssel |
XVGIJXGPTINVNG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(C(=O)NO1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




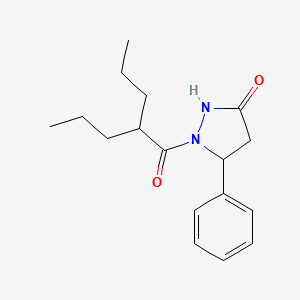
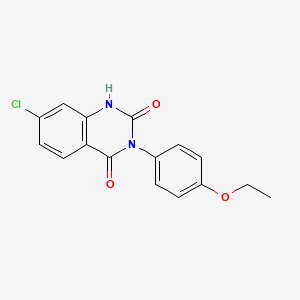
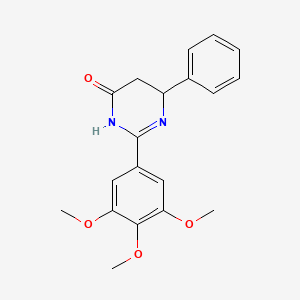
![N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12915229.png)
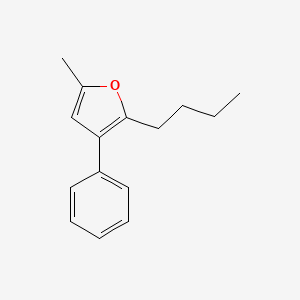

![(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol](/img/structure/B12915271.png)
![2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12915277.png)
![(3S)-N-cyclopentyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12915285.png)

![7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12915290.png)

